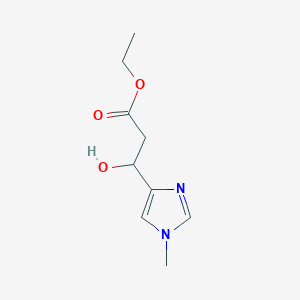

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is a compound that features an imidazole ring, a hydroxy group, and an ester functional group. Imidazole derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industries due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate typically involves the formation of the imidazole ring followed by esterification. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydroxy and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)butanoate

- Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)pentanoate

- Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)hexanoate

Uniqueness

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the imidazole ring enhances its potential for coordination with metal ions, while the hydroxy and ester groups provide additional sites for chemical modification and interaction.

Biological Activity

Ethyl 3-Hydroxy-3-(1-methyl-4-imidazolyl)propanoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a hydroxyl group and an imidazole ring, which are critical for its biological interactions. The presence of the imidazole moiety is significant as it enhances the compound's ability to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Studies have shown that compounds containing imidazole rings exhibit antimicrobial properties. This compound demonstrates effectiveness against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.

- Anticancer Activity : The compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the modulation of apoptotic pathways, potentially by interacting with Bcl-2 family proteins .

- Neuroprotective Effects : Preliminary studies suggest that this compound may enhance blood-brain barrier permeability, which is crucial for neuroactive drugs. Its neuroprotective effects are hypothesized to stem from its ability to inhibit specific neurotransmitter receptors and modulate oxidative stress .

Anticancer Studies

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that the compound had an IC50 value comparable to established chemotherapeutics, indicating significant potential as an anticancer agent .

Antimicrobial Activity

In vitro assays demonstrated that this compound exhibited broad-spectrum antimicrobial activity. It inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics .

Neuroprotective Effects

Research involving animal models indicated that the compound could protect against neurodegeneration induced by oxidative stress. The administration of this compound resulted in reduced markers of neuronal damage and improved cognitive function in treated subjects .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(1-methylimidazol-4-yl)propanoate |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-9(13)4-8(12)7-5-11(2)6-10-7/h5-6,8,12H,3-4H2,1-2H3 |

InChI Key |

PNGJQQQUXNTMQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CN(C=N1)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.